molecular formula C37H51O5P B14013090 5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole

5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole

Cat. No.: B14013090
M. Wt: 606.8 g/mol
InChI Key: YFJNSIMRKGUJDH-UHFFFAOYSA-N
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Description

5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and methoxyphenyl groups attached to a phosphine moiety, which is further connected to a benzodioxole ring. The compound’s molecular formula is C30H47O2P, and it has a molecular weight of 470.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with a benzodioxole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .

Mechanism of Action

The mechanism of action of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and methoxyphenyl groups contribute to the compound’s steric and electronic properties, influencing its binding affinity and selectivity. The phosphine moiety can participate in coordination chemistry, forming complexes with transition metals and facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is unique due to its combination of bulky tert-butyl groups, methoxyphenyl groups, and a benzodioxole ring. This unique structure imparts specific steric and electronic properties, making it a valuable compound in various catalytic and synthetic applications .

Properties

Molecular Formula

C37H51O5P

Molecular Weight

606.8 g/mol

IUPAC Name

5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-1,3-benzodioxole

InChI

InChI=1S/C37H51O5P/c1-34(2,3)26-17-24(18-27(32(26)39-13)35(4,5)6)43(38,23-15-16-30-31(21-23)42-22-41-30)25-19-28(36(7,8)9)33(40-14)29(20-25)37(10,11)12/h15-21H,22H2,1-14H3

InChI Key

YFJNSIMRKGUJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(=O)(C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C

Origin of Product

United States

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